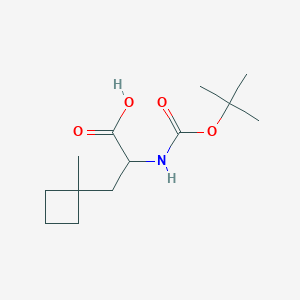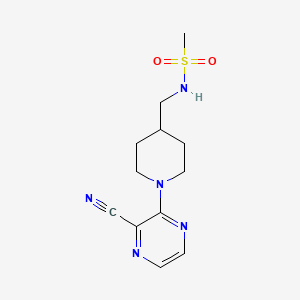
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound featuring a pyrazine ring substituted with a cyano group, a piperidine ring, and a methanesulfonamide group
科学的研究の応用
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf and tyrosine kinases . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as growth, division, and survival.
Mode of Action
Compounds that target protein kinases typically function by binding to the kinase’s active site, inhibiting its activity and thus disrupting the signaling pathway it is involved in .
Biochemical Pathways
For instance, B-raf is part of the MAPK/ERK pathway, which regulates cell division and differentiation . Tyrosine kinases are involved in many signaling pathways, including those regulating cell growth and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Generally, kinase inhibitors can lead to the disruption of cell signaling pathways, potentially leading to effects such as inhibited cell growth or induced cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, which can be achieved by reacting a suitable amine with a dihaloalkane.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and safety.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to achieve high purity of the final product.
化学反応の分析
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, methanesulfonyl chloride for sulfonamide formation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine and piperidine derivatives.
類似化合物との比較
Similar Compounds
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the pyrazine ring, which can impart different electronic properties and reactivity compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness can lead to distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-20(18,19)16-9-10-2-6-17(7-3-10)12-11(8-13)14-4-5-15-12/h4-5,10,16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRIOOXEPRUKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
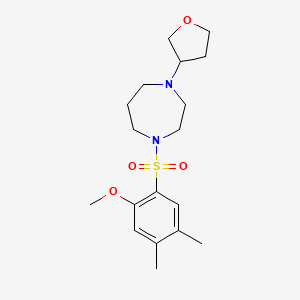
![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)
![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)
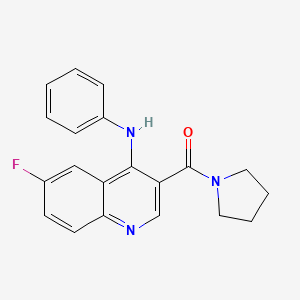
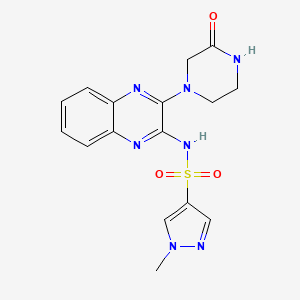
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2986257.png)
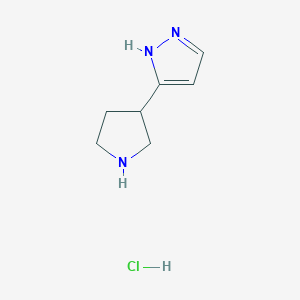
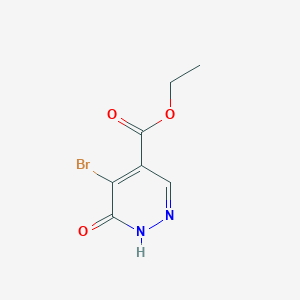
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)
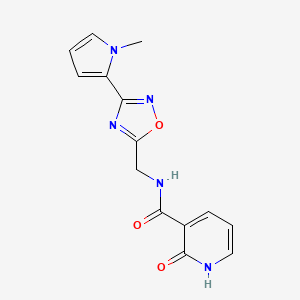
![2-[2-(phenylformamido)acetamido]ethyl benzoate](/img/structure/B2986270.png)
